1-(溴甲基)-3,5-二硝基苯

描述

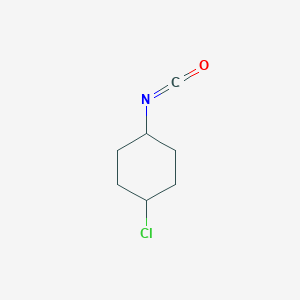

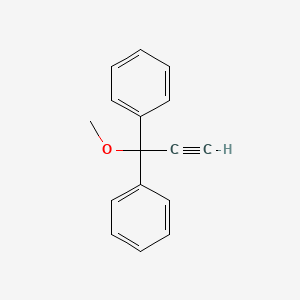

1-(Bromomethyl)-3,5-dinitrobenzene is a derivative of benzene. The molecule consists of a benzene ring substituted with a bromomethyl group . It is used as a reagent for introducing benzyl groups .

Synthesis Analysis

The synthesis of 1-(bromomethyl)-3,5-dimethoxybenzene, a crucial intermediate in the formation of various natural products, was carried out through a straightforward three-step procedure starting from 3,5-dihydroxybenzoic acid . The structure of the synthesized derivative was fully characterized using a combination of spectroscopic techniques and single crystal X-ray diffraction .Molecular Structure Analysis

The structure of the synthesized derivative was found to possess monoclinic symmetry with dimensions a = 8.4054 (10) Å, b = 4.4245 (6) Å, c = 25.016 (3) Å, volume V = 928.9 (2) Å 3 and Z = 4.0 .Chemical Reactions Analysis

1-(Bromomethyl)-3,5-dinitrobenzene may polymerize in the presence of metals and some metal compounds. It is generally incompatible with other oxidizing agents such as peroxides and epoxides .Physical And Chemical Properties Analysis

A physical property is a characteristic of matter that is not associated with a change in its chemical composition. Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .科学研究应用

Synthesis of Bicyclic Sulfonamide Derivatives

A new bicyclic sulfonamide derivative, N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, was synthesized in the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile . This shows that 1-(Bromomethyl)-3,5-dinitrobenzene can be used in the synthesis of complex organic compounds.

Controlled Radical Polymerization of Styrene

1-(Bromomethyl)-3,5-dinitrobenzene has been employed in controlled radical polymerization of styrene . This process is crucial in the production of polystyrene, a common plastic material.

Asymmetric Esterification of Benzoic Acid

This compound has been used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine . This is a key process in the production of certain pharmaceuticals and fine chemicals.

Synthesis of Bromine Terminated Polymers

1-(Bromomethyl)-3,5-dinitrobenzene has been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization . This process is important in the production of certain types of polymers.

Synthesis of Cyclopropanes

1-(Bromomethyl)-3,5-dinitrobenzene has been used in the synthesis of cyclopropanes. Cyclopropanes are a type of organic compound that have a wide range of applications in pharmaceuticals and agrochemicals.

Synthesis of Heterocycles

This compound has also been used in the synthesis of heterocycles. Heterocycles are a class of organic compounds that contain at least one atom other than carbon within their ring structure, and they are widely used in pharmaceuticals and dyes.

Synthesis of Other Organic Compounds

1-(Bromomethyl)-3,5-dinitrobenzene has been used in the synthesis of other organic compounds. This highlights its versatility as a reagent in organic synthesis.

Alkylating Agent in Peptide Synthesis

This compound has been used as an alkylating agent in peptide synthesis. Peptide synthesis is a fundamental process in biochemistry, used to produce peptides for therapeutic and research purposes.

作用机制

Target of Action

Brominated compounds often interact with various biological targets, including proteins and nucleic acids .

Mode of Action

Brominated compounds typically act through electrophilic addition or substitution reactions . The bromine atom in the molecule can form a bond with nucleophilic sites on biological targets, leading to changes in their structure and function .

Biochemical Pathways

Brominated compounds can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

Brominated compounds generally have low water solubility and high lipid solubility, which can affect their absorption and distribution in the body .

Result of Action

Brominated compounds can cause various effects depending on their specific targets and the nature of their interaction .

Action Environment

The action, efficacy, and stability of 1-(Bromomethyl)-3,5-dinitrobenzene can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and the specific biological environment can affect the compound’s reactivity and stability .

安全和危害

未来方向

Bromobenzene, a compound similar to 1-(Bromomethyl)-3,5-dinitrobenzene, continues to captivate researchers due to its versatile properties and potential applications across various scientific domains . The strategic functionalization of bromobenzene at non-K region and nodal positions is a topic of significant interest for both small and large scale applications .

属性

IUPAC Name |

1-(bromomethyl)-3,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJNFIVPIQXQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551740 | |

| Record name | 1-(Bromomethyl)-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-3,5-dinitrobenzene | |

CAS RN |

137570-75-3 | |

| Record name | 1-(Bromomethyl)-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Aminomethyl)phenyl]ethan-1-ol](/img/structure/B3047242.png)

![Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate](/img/structure/B3047253.png)